3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole
Vue d'ensemble
Description
3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole (BTI) is a thiadiazole derivative with a wide range of applications in science, particularly in the fields of biochemistry, physiology, and medicinal chemistry. It is a versatile compound with a variety of biological activities, including antimicrobial, antifungal, and antiviral activities. BTI has been studied extensively in laboratory experiments and has been found to have potential therapeutic applications.
Applications De Recherche Scientifique
Antimicrobial Properties
3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole and its derivatives have shown promising results in antimicrobial studies. Novel derivatives of this compound have been synthesized and tested for antibacterial and antifungal activities. Some of these compounds displayed very good antibacterial and antifungal activity, highlighting their potential in the development of new antimicrobial agents (Lamani et al., 2009).
Anticancer Evaluation
Studies have also explored the anticancer properties of 3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole derivatives. These compounds have been evaluated for their antitumor activity, with some showing selectivity toward leukemic cancer cell lines. This suggests potential application in cancer therapy (Noolvi et al., 2011).
Pharmaceutical Activity
The transformation of 5-substituted 2-amino-1,3,4-thiadiazoles, related to 3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole, to their corresponding bromo derivatives and their reaction with various amines has been studied. These compounds have shown antihistaminic, anticholinergic, and norepinephrine-potentiating activities, indicating their utility in various pharmaceutical applications (Lalezari et al., 1975).
Photodynamic Therapy for Cancer
In the context of photodynamic therapy, a new zinc phthalocyanine substituted with 1,3,4-thiadiazole derivatives has been synthesized. This compound exhibits properties that make it a potential candidate for use in photodynamic therapy for the treatment of cancer (Pişkin et al., 2020).
Angiotensin II Receptor Antagonism
Benzimidazole derivatives bearing 1,3,4-thiadiazole rings have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds have shown potential in inhibiting the angiotensin II-induced pressor response, indicating their possible use in treating hypertension (Kohara et al., 1996).
Organic Semiconductors
The 1,3,4-thiadiazole derivatives, including those related to 3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole, have been used in the development of organic semiconductors. These compounds have applications in transistors, solar cells, photodetectors, and thermoelectrics, showcasing their versatility in material science applications (Chen et al., 2016).
Propriétés
IUPAC Name |
3-bromo-5-propan-2-ylsulfanyl-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S2/c1-3(2)9-5-7-4(6)8-10-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWQEFUXUMZTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676581 | |
Record name | 3-Bromo-5-[(propan-2-yl)sulfanyl]-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36955-40-5 | |
Record name | 3-Bromo-5-[(propan-2-yl)sulfanyl]-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.